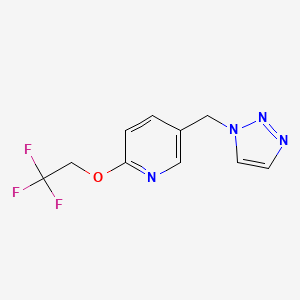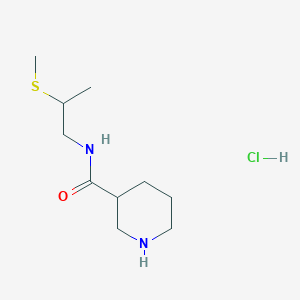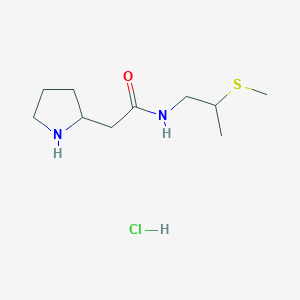![molecular formula C13H21NO2 B7632775 N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide, also known as CPCCOEt, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCCOEt belongs to the class of metabotropic glutamate receptor antagonists and is known to modulate glutamatergic neurotransmission in the brain.
Aplicaciones Científicas De Investigación
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, anxiety, and depression. It is also being investigated for its role in pain management and addiction treatment. This compound is known to modulate glutamatergic neurotransmission in the brain, which is involved in various physiological and pathological processes.
Mecanismo De Acción
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is widely distributed in the brain and is involved in various physiological processes, such as synaptic plasticity, learning, and memory. This compound blocks the activation of mGluR1 by glutamate, which leads to a reduction in glutamatergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been reported to reduce the release of glutamate and dopamine in the brain, which are involved in reward and addiction pathways. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been reported to have analgesic effects in various pain models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide is a potent and selective antagonist of mGluR1, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which can limit its therapeutic potential.
Direcciones Futuras
For research on N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide could include developing more potent and selective mGluR1 antagonists, investigating its role in other physiological processes, and optimizing its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The starting material for the synthesis is cyclopentadiene, which undergoes a Diels-Alder reaction with maleic anhydride to form a cyclohexene carboxylic acid derivative. This derivative is then reduced to a cyclohexanol, which is further converted to the desired this compound through esterification with ethanol and reaction with hydroxylamine.
Propiedades
IUPAC Name |
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-9-11-7-3-4-8-12(11)14-13(16)10-5-1-2-6-10/h5,11-12,15H,1-4,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDCJACZHZCKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-prop-2-enoxypyrrolidine](/img/structure/B7632708.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)


